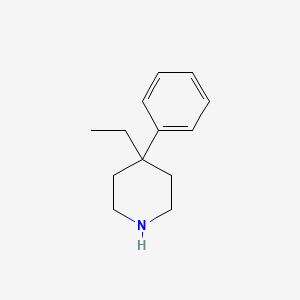

4-Ethyl-4-phenylpiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Drug Design

Piperidine derivatives are among the most important synthetic building blocks in the creation of new drugs, appearing in over twenty classes of pharmaceuticals. researchgate.netnih.gov Their prevalence stems from the piperidine ring's ability to confer favorable properties to a molecule, such as enhanced membrane permeability, improved metabolic stability, and specific binding to biological targets. researchgate.net This has led to the development of piperidine-containing compounds with a broad spectrum of therapeutic applications, including anticancer, antiviral, analgesic, and antipsychotic agents. bohrium.com

The introduction of chiral centers within the piperidine ring can further refine the pharmacological profile of a drug candidate. thieme-connect.com Chiral piperidine scaffolds can modulate physicochemical properties, increase biological activity and selectivity, enhance pharmacokinetic properties, and reduce potential toxicities. thieme-connect.com The ability to fine-tune the three-dimensional structure of these molecules is a key strategy in modern drug design.

Overview of the 4-Phenylpiperidine (B165713) Scaffold in Medicinal Chemistry Research

Within the broader class of piperidine derivatives, the 4-phenylpiperidine scaffold is of particular interest to medicinal chemists. This structural motif is a core component of many centrally acting drugs. The presence of a phenyl group at the 4-position of the piperidine ring is a key feature for interaction with various receptors in the central nervous system. ontosight.aipainphysicianjournal.com

Research has demonstrated that modifications to both the piperidine nitrogen and the phenyl ring can significantly alter the biological activity of these compounds. ontosight.aiacs.org For instance, the addition of different substituents to the nitrogen atom can influence a compound's potency and whether it acts as an agonist or an antagonist at a particular receptor. acs.org The 4-phenylpiperidine framework has been successfully utilized to develop ligands for a variety of receptors, including opioid, dopamine (B1211576), and serotonin (B10506) receptors. researchgate.netacs.orggu.se

Recent research has explored the use of the 4-phenylpiperidine scaffold in developing positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor, which could lead to new treatments for obesity and substance use disorders. acs.orgnih.gov Additionally, the 4-phenylpiperidine structure is a key component in the design of novel opioid receptor agonists and antagonists. researchgate.netmdpi.com

Table 1: Examples of 4-Phenylpiperidine Derivatives and their Research Applications

| Compound Name | Research Application | Receptor Target |

|---|---|---|

| 1-Benzyl-4-phenylpiperidine | Development of drugs targeting the central nervous system | Not specified |

| 4-Phenylpiperidine-2-carboxamide analogues | Treatment of obesity and substance use disorders | Serotonin 5-HT2C Receptor |

| Loperamide analogues | Potential μ-opioid receptor agonists | μ-Opioid Receptor |

| 4-(3-methylsulfonylphenyl)-1-propylpiperidine | Dopaminergic stabilizer | D2 Receptor |

Historical Context of 4-Phenylpiperidine Analogues in Opioid Receptor Ligand Research

The history of 4-phenylpiperidine analogues in opioid receptor research is closely tied to the development of synthetic analgesics. One of the earliest and most well-known examples is meperidine (also known as pethidine), which features a 4-phenylpiperidine core structure. acs.org The discovery of meperidine's analgesic properties spurred further investigation into related compounds.

Early structure-activity relationship (SAR) studies focused on modifying the N-substituent of meperidine. It was found that replacing the N-methyl group with other alkyl or aralkyl groups could significantly impact analgesic potency. acs.org For example, certain ether-containing substituents on the nitrogen atom were shown to increase potency. nih.gov

The 4-phenylpiperidine scaffold has been instrumental in the development of both opioid agonists and antagonists. painphysicianjournal.comacs.org For instance, the N-substituent on the piperidine ring can determine whether a compound will activate (agonist) or block (antagonist) an opioid receptor. acs.org This principle has been exploited to create a wide range of opioid receptor ligands with varying pharmacological profiles. The versatility of the 4-phenylpiperidine scaffold continues to make it a valuable tool in the ongoing search for new and improved opioid-based therapeutics. researchgate.netmdpi.comacs.org

Structure

3D Structure

Properties

CAS No. |

58778-59-9 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

4-ethyl-4-phenylpiperidine |

InChI |

InChI=1S/C13H19N/c1-2-13(8-10-14-11-9-13)12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 |

InChI Key |

SJPDOEVOFHWTOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCNCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 4 Phenylpiperidine and Its Derivatives

Established Synthetic Pathways for Piperidine (B6355638) Ring Systems

The synthesis of the piperidine ring, a ubiquitous saturated heterocycle in natural products and pharmaceuticals, can be accomplished through several robust and well-documented strategies. nih.gov These methods generally involve the formation of the heterocyclic ring from acyclic precursors or the modification of pre-existing ring systems.

Nucleophilic Substitution Reactions

Intramolecular nucleophilic substitution is a cornerstone of piperidine synthesis. This approach typically involves the cyclization of a linear chain containing a nitrogen nucleophile and a suitable electrophilic carbon, usually at a 1,5- or 1,6-position relative to each other.

Common strategies include:

Cyclization of Amino Alcohols : A frequent method involves using a 5-aminoalkanol as a precursor. The hydroxyl group must first be converted into a good leaving group. A simple, one-pot preparation can be achieved through the efficient chlorination of amino alcohols with thionyl chloride (SOCl₂), which facilitates subsequent intramolecular cyclization without the need for a multi-step protection-activation-deprotection sequence. organic-chemistry.org

Cyclization of Dihalides : The reaction of primary amines or hydrazines with alkyl dihalides (e.g., 1,5-dibromopentane) in an alkaline aqueous medium, often accelerated by microwave irradiation, provides a direct route to the piperidine ring. organic-chemistry.org

Metal-Catalyzed Cyclization : Modern methods employ transition metal catalysts to facilitate ring closure. For instance, an Iridium(I) complex can catalyze the N-heterocyclization of primary amines with diols to form a variety of cyclic amines, including piperidines, in excellent yields. organic-chemistry.org In other examples, metal triflates like Scandium(III) triflate (Sc(OTf)₃) have been used to catalyze the diastereoselective nucleophilic substitution reactions of 2-methoxypiperidines, leading to functionalized piperidine derivatives. nih.govacs.org

Reduction Reactions

The reduction of pyridine (B92270) and its derivatives is one of the most common and direct methods for accessing the piperidine skeleton. nih.gov This transformation saturates the aromatic ring, converting it into the corresponding piperidine.

Key reduction techniques include:

Catalytic Hydrogenation : This fundamental process is widely used in modern organic synthesis. nih.gov The hydrogenation of pyridines often requires transition metal catalysts such as rhodium, palladium, or ruthenium and can be conducted under harsh conditions of high pressure and temperature. nih.gov However, recent advancements have led to methods that operate under milder conditions. nih.gov

Transfer Hydrogenation : This technique avoids the use of high-pressure hydrogen gas. Reagents like ammonium (B1175870) formate (B1220265) with palladium on carbon (Pd/C) can efficiently reduce pyridine N-oxides to piperidines. organic-chemistry.org Similarly, borane-ammonia (H₃N-BH₃) in the presence of a ruthenium catalyst provides a good yield of the corresponding alicyclic heterocycles. organic-chemistry.org

Reduction of Piperidones : Substituted piperidones are valuable intermediates that can be reduced to the corresponding piperidines. dtic.mil For instance, 3,4-substituted 2-piperidones can be effectively reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). dtic.mil

Multicomponent Reactions (MCRs) for Piperidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, represent a highly efficient strategy for synthesizing complex piperidine derivatives. taylorfrancis.com This approach offers advantages in terms of atom economy, reduced waste, and simplified procedures.

Examples of MCRs for piperidine synthesis include:

Three-Component Reactions : A common MCR involves the reaction of an aromatic aldehyde, an amine, and a β-dicarbonyl compound like an acetoacetic ester. taylorfrancis.com These reactions can be catalyzed by various substances, including Lewis acids like ytterbium triflate (Yb(OTf)₃) or even biocatalysts. tandfonline.com

Biocatalysis in MCRs : An innovative approach utilizes immobilized enzymes as catalysts. For instance, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the MCR of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce highly functionalized piperidines in very good yields. rsc.org

Table 1: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reactant A | Reactant B | Reactant C | Catalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Amines | Acetoacetic Esters | ZrOCl₂·8H₂O | Aqua-compatible, one-pot synthesis of functionalized piperidines. | taylorfrancis.com |

| Dimethyl Malonate | Formaldehyde O-benzyl oxime | - | Yb(OTf)₃ / AgOTf | Cocatalyzed synthesis of piperidone tricarboxylates under mild conditions. | tandfonline.com |

| Benzaldehyde | Aniline | Acetoacetate Ester | Immobilized Lipase (CALB) | First biocatalytic MCR for piperidine synthesis; reusable catalyst. | rsc.org |

| Aromatic Aldehydes | Anilines | β-keto-esters | Phenylboronic acid | Efficient, inexpensive catalyst providing excellent yields. | researchgate.net |

Advanced Synthetic Approaches to 4-Phenylpiperidine (B165713) Core

The synthesis of the 4-phenylpiperidine core, the immediate precursor to the title compound, requires specific strategies to install the phenyl group at the C4 position of the piperidine ring.

Grignard Reagent Applications in 4-Phenylpiperidin-4-ol Synthesis

The addition of a Grignard reagent to a ketone is a classic and powerful carbon-carbon bond-forming reaction. In the context of 4-phenylpiperidine synthesis, this reaction is pivotal for introducing the phenyl group at the desired position. The typical substrate for this reaction is an N-protected 4-piperidone (B1582916).

The synthesis proceeds via the nucleophilic attack of phenylmagnesium bromide (a Grignard reagent) on the electrophilic carbonyl carbon of the 4-piperidone. This reaction creates a tertiary alcohol, 4-phenylpiperidin-4-ol, which is a key intermediate. icm.edu.plresearchgate.net A study describes the synthesis of a series of 3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives by reacting the corresponding piperidin-4-one with a Grignard reagent in sodium-dried ether. researchgate.net

Table 2: Synthesis of 4-Aryl-4-hydroxypiperidine Derivatives via Grignard Reaction

| Piperidin-4-one Substrate | Grignard Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| cis-3-methyl-2,6-diphenyl-piperidin-4-one | Methylmagnesium iodide | (3R,4S)-3-methyl-2,6-diphenyl-piperidin-4-ol | Sodium-dried ether, reflux | researchgate.net |

| cis-3-ethyl-2,6-diphenyl-piperidin-4-one | Ethylmagnesium bromide | (3R,4S)-3-ethyl-2,6-diphenyl-piperidin-4-ol | Sodium-dried ether, reflux | researchgate.net |

| N-protected-4-piperidone | Phenylmagnesium bromide | N-protected-4-phenylpiperidin-4-ol | Anhydrous THF, 0-5°C | icm.edu.plresearchgate.net |

Hydrogenation Strategies for Arylpiperidines

Hydrogenation is crucial not only for forming the piperidine ring from pyridines but also for subsequent modifications and deprotection steps in the synthesis of complex arylpiperidines.

Recent advances have focused on asymmetric hydrogenation to produce chiral piperidines, which are highly valuable in pharmaceutical development. A significant breakthrough is the iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts. nih.govacs.org This method allows for the synthesis of α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity (up to 99.3:0.7 er). nih.govacs.orgacs.org The reaction typically employs an iridium catalyst paired with a chiral P,N ligand, such as MeO-BoQPhos. acs.org

Furthermore, catalytic hydrogenation is a standard method for removing protecting groups. For instance, an N-benzyl group, often used to protect the piperidine nitrogen during reactions like Grignard additions, can be cleanly removed by hydrogenation over a palladium on carbon (Pd/C) catalyst. This deprotection step yields the secondary amine, which can then be functionalized further, for example, by ethylation to produce 4-ethyl-4-phenylpiperidine.

Palladium-Catalyzed Hydrogenation

Palladium-based catalysts are frequently used for the hydrogenation of pyridine derivatives. mdpi.com For instance, the synthesis of 4-acetyl-4-phenylpiperidine (B1606740) has been achieved from its N-benzyl derivative via debenzylation using palladium on carbon (Pd/C) and hydrogen gas. google.comgoogle.com This highlights the utility of palladium catalysts in removing protecting groups under hydrogenolytic conditions to yield the desired piperidine core.

In a different approach, 1,4-diacetyl-4-phenyl-1,4-dihydropyridine can be subjected to hydrogenation in the presence of 10% Pd/C in methanol (B129727) to produce 4-acetyl-4-phenylpiperidine. google.comgoogle.com This method demonstrates the reduction of the dihydropyridine (B1217469) intermediate to the fully saturated piperidine ring. The interruption of palladium-catalyzed hydrogenation by the addition of water can lead to the formation of piperidinones, offering a pathway to further functionalize unsaturated intermediates in a one-pot reaction with high selectivity and yields. mdpi.com

The choice of catalyst and reaction conditions is crucial to control the selectivity of the hydrogenation process. For example, in the hydrogenation of 4-phenylpyridine (B135609), different noble metal catalysts (Pd, Rh, Pt, Ru) on a carbon support have been investigated. d-nb.info While rhodium catalysts showed high activity, palladium catalysts are also effective for this transformation. d-nb.info

Continuous-Flow Hydrogenation Methodologies

Continuous-flow hydrogenation offers several advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. d-nb.inforesearchgate.net A continuous-flow process has been developed for the selective hydrogenation of 4-phenylpyridine to 4-phenylpiperidine using a standard palladium on carbon (Pd/C) catalyst. d-nb.inforesearchgate.net

| Parameter | Condition | Result |

| Catalyst | Pd/C | High selectivity for 4-phenylpiperidine |

| Solvent | Ethyl Acetate | Ecologically benign |

| Process | Continuous-flow | Enhanced safety and scalability |

| Selectivity | 96% for 4-phenylpiperidine | Minimal side product formation |

| Conversion | 87% | Efficient transformation |

| Isolation | CO2-triggered extraction | 81% yield, 98% purity |

Hydrosilylation Approaches (1,2- and 1,4-hydrosilylation)

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, provides an alternative route to the reduction of pyridines. mdpi.com Depending on the substitution pattern of the pyridine ring, either 1,4-hydrosilylation or 1,2-hydrosilylation can occur. mdpi.com For pyridines with a substituent at the 4-position, such as 4-phenylpyridine, 1,4-hydrosilylation is the main pathway, where the hydride attacks the C4 position. mdpi.com

Iron catalysts have been utilized for the N-arylation of piperidines through the hydrosilylation of 1,5-pentanedioic acid with phenylsilane, followed by reaction with substituted aryl amines. tandfonline.com This process, conducted in dimethyl carbonate (DMC) at 110 °C, yields N-arylated piperidines. tandfonline.com Ruthenium catalysts have also been employed in the double reductive amination of aldehydes with anilines using PhSiH3 under neat conditions to produce tertiary amines and piperidine derivatives. doi.org

Asymmetric Synthesis via Double Reduction

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. One approach to the asymmetric synthesis of piperidines is through a double reduction strategy. mdpi.com This method has been demonstrated in the synthesis of an aminofluoropiperidine precursor for a CGRP receptor antagonist. mdpi.com The process involves two sequential hydrogenation steps, often catalyzed by different transition metals like ruthenium(II) and rhodium(I), to control the stereochemistry of the final product. mdpi.com

Another asymmetric approach involves the β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones to the corresponding alcohols. researchgate.net This key step, followed by ring-closing metathesis and selective dihydroxylation, provides a route to substituted piperidines. researchgate.net

Derivatization Strategies at Key Positions

The pharmacological properties of this compound can be fine-tuned by introducing various substituents at key positions on the piperidine ring. The most common sites for modification are the piperidine nitrogen and the 4-position of the ring.

Alkylation of the Piperidine Nitrogen (N-substitution)

The nitrogen atom of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the compound's biological activity. N-substituted 4-phenylpiperidines can be synthesized through a one-pot cyclization of diols with amines via bis-triflate intermediates under mild conditions. researchgate.net

Alkylation of the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides. For example, N-allyl substitution on the piperidine ring has been explored, although it does not typically confer antagonist activity as seen in morphinan (B1239233) derivatives. nih.gov N-propyl, N-(2-phenoxyethyl), N-(3-phenoxypropyl), and N-(2-cyanoethyl) derivatives of 4-piperidinyl-propionanilides have shown activity similar to fentanyl. nih.gov

The stereochemistry of N-alkylation can be influenced by the nature of the alkylating agent and the substituents on the piperidine ring. For instance, N-methylation of substituted piperidines often proceeds with preferential axial attack, while N-phenacylation tends to occur via equatorial attack. cdnsciencepub.com

| N-Substituent | Synthetic Method | Reference |

| Various alkyl and aryl groups | One-pot cyclization of diols with amines | researchgate.net |

| Propyl, phenoxyethyl, etc. | Alkylation of the piperidine nitrogen | nih.gov |

| Methyl, Phenacyl | Reciprocal alkylations with methyl iodide and phenacyl halides | cdnsciencepub.com |

Modifications at the 4-Position of the Piperidine Ring

The 4-position of the piperidine ring is another critical site for modification, as substituents at this position can significantly impact the compound's interaction with biological targets. Chemical modifications at the fourth position of the piperidine ring in fentanyl led to the development of highly potent analogs. nih.gov

Introduction of substituents such as a carbomethoxy group or a methoxymethyl group at the 4-position has been a successful strategy. nih.gov For example, the synthesis of 4-(alkoxymethyl)piperidines has been achieved starting from a benzyl (B1604629) analog of a corresponding ether. nih.gov

The synthesis of 1,3,4-trisubstituted-4-arylpiperidines can be accomplished through a ring expansion of a 1,2,3-trisubstituted-3-aryl-1,2-methylene-pyrrolidinium salt. google.com This method allows for the introduction of different substituents at the 3 and 4-positions of the piperidine ring. google.com

| Modification at 4-Position | Starting Material/Method | Resulting Compound Class | Reference |

| Carbomethoxy group | Modification of fentanyl structure | Carfentanil | nih.gov |

| Methoxymethyl group | Starting from a benzyl analog of an ether | Sufentanil, Alfentanil | nih.gov |

| Various alkyl/aryl groups | Ring expansion of pyrrolidinium (B1226570) salts | 1,3,4-Trisubstituted-4-arylpiperidines | google.com |

Introduction and Modification of Ester Moieties

The ester group, particularly at the C-4 position of the piperidine ring, is a common feature in many derivatives of 4-phenylpiperidine. Its introduction and subsequent modification are crucial steps in many synthetic pathways.

The synthesis of 4-phenyl-4-piperidinecarboxylic acid esters can be achieved through several routes. A traditional method involves the direct esterification of the corresponding carboxylic acid. For instance, 1-methyl-4-phenyl-4-piperidinecarboxylic acid can be treated with thionyl chloride to form the acyl chloride, which then reacts with various alcohols (methanol, ethanol, n-butanol) to yield the desired methyl, ethyl, or butyl esters. ekjm.org A foundational synthesis developed by O. Eisleb starts with the condensation of benzyl cyanide and di-(chloroethyl)-methylamine, which, after cyclization and hydrolysis of the resulting nitrile, produces the carboxylic acid ready for esterification. unodc.org

Another advanced method for introducing an ester group is through palladium-catalyzed carbonylation. Starting from a suitable triflate precursor, this reaction utilizes carbon monoxide and methanol to directly furnish a methyl ester derivative. gu.se

While the introduction of simple alkyl esters like methyl or ethyl esters is straightforward, their subsequent modification, particularly hydrolysis back to the carboxylic acid, can be challenging. nih.gov Research into the synthesis of precursors for radiotracers has shown that cleavage of methyl or ethyl esters in certain 4-anilidopiperidine series often fails or results in low yields. nih.gov To overcome this, a modified strategy employs a tert-butyl ester. This protecting group remains stable during other synthetic steps but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free carboxylic acid in high yield. nih.gov This approach highlights a key principle of synthetic design: choosing a specific ester moiety not for its own sake, but for its utility in a multi-step synthesis.

Beyond hydrolysis, ester moieties can be modified into other functional groups. A one-step reaction using formamide (B127407) and sodium methoxide (B1231860) can convert a methyl ester directly into an amide, demonstrating the versatility of the ester as a synthetic intermediate. gu.se

The following table summarizes various methods for the introduction and modification of ester groups in 4-phenylpiperidine derivatives.

| Reaction Type | Starting Material | Reagents/Conditions | Product | Key Finding/Purpose | Reference |

| Esterification | 1-methyl-4-phenyl-4-piperidinecarboxylic acid | Thionyl chloride, then ethanol | 1-methyl-4-phenyl-4-piperidinecarboxylic acid ethyl ester | Direct esterification of the carboxylic acid. | ekjm.org |

| Carbonylation | 3-(4-propylpiperazin-1-yl)phenyl trifluoromethanesulfonate | Palladium catalyst, CO, methanol | Methyl 3-(4-propylpiperazin-1-yl)benzoate | Introduction of a methyl ester via carbonylation. | gu.se |

| Ester Hydrolysis | tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate | Trifluoroacetic acid (TFA) | 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylic acid | tert-Butyl ester allows for efficient cleavage to the free acid where simple esters fail. | nih.gov |

| Amidation | Methyl 3-(4-propylpiperazin-1-yl)benzoate | Formamide, sodium methoxide, DMF | 3-(4-propylpiperazin-1-yl)benzamide | Conversion of an ester to an amide. | gu.se |

Incorporation of Diverse Functional Groups for Tailored Profiles

The pharmacological profile of 4-phenylpiperidine derivatives can be extensively modified by incorporating various functional groups onto the piperidine ring, its nitrogen atom, or the phenyl group. These modifications are central to creating analogues with desired properties.

A primary site for modification is the piperidine nitrogen. N-alkylation with substituted alkyl halides is a common strategy. For example, norpethidine (ethyl 4-phenylpiperidine-4-carboxylate) can be alkylated with phenylethyl chloride to produce N-2-phenylethyl norpethidine. unodc.org This addition of an aralkyl group is a recurring theme in the development of potent derivatives. unodc.orgnih.gov

Acylation is another key transformation, particularly for 4-anilidopiperidine structures related to fentanyl. The anilido nitrogen can be acylated, for instance with propionyl chloride or propionic anhydride, to introduce the N-propanoyl group characteristic of many highly active compounds. nih.govnih.gov

The piperidine ring itself can be further functionalized. Starting from a 1-benzyl-4-piperidone precursor, reaction with an aryllithium reagent can introduce a second aryl group at the 4-position, leading to 4-aryl-4-anilinopiperidine structures. nih.gov Subsequent N-acylation and debenzylation, followed by alkylation of the piperidine nitrogen, allows for the synthesis of a wide array of analogues. nih.gov Functional groups can also be introduced at other positions; for example, the synthesis of 3-carbomethoxy fentanyl derivatives starts from a 3-carbomethoxy-4-piperidone precursor. nih.gov

Functional group interconversions provide further avenues for diversification. The ester group at C-4 can be reduced using reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) to yield the corresponding alcohol. nih.gov This hydroxyl group can then be protected or converted into other functionalities, such as an ether, through reactions like Williamson ether synthesis. nih.gov In other cases, an amide group can be dehydrated using phosphorous oxychloride to yield a nitrile. gu.se

The table below details common reactions used to incorporate diverse functional groups into the 4-phenylpiperidine scaffold.

| Reaction Type | Substrate | Reagents/Conditions | Functional Group Introduced/Modified | Purpose/Outcome | Reference |

| N-Alkylation | 4-[N-(1-oxopropyl)-N-phenylamino]-4-piperidinecarboxylic acid tert-butyl ester | 2-Phenylethyl tosylate, K2CO3, acetonitrile (B52724) | N-(2-phenylethyl) group | Introduction of a substituent on the piperidine nitrogen. | nih.gov |

| N-Acylation | tert-Butyl 4-anilino-1-benzyl-4-piperidinecarboxylate | Propionyl chloride, N-ethyldiisopropylamine | N-propionyl group | Acylation of the anilino nitrogen. | nih.gov |

| C4-Arylation | 1-Benzyl-4-piperidone imine | Aryllithium | 4-Aryl group | Introduction of a second substituent at the C-4 position. | nih.gov |

| Ester Reduction | 1-Benzyl-4-phenylaminopiperidine-4-carboxylic acid methyl ester | Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) | C4-hydroxymethyl group | Conversion of the C-4 ester to a primary alcohol. | nih.gov |

| Ether Formation | 1-Benzyl-4-(hydroxymethyl)-4-(phenylamino)piperidine | Sodium hydride, then methyl iodide | C4-methoxymethyl group | Conversion of the C-4 alcohol to an ether. | nih.gov |

| Nitrile Formation | 3-(4-Propylpiperazin-1-yl)benzamide | Phosphorous oxychloride, DMF | Benzonitrile | Dehydration of an amide to a nitrile. | gu.se |

Advanced Structural Analysis and Stereochemistry in 4 Ethyl 4 Phenylpiperidine Research

Conformational Analysis of 4-Phenylpiperidine (B165713) Systems

The conformational landscape of 4-phenylpiperidine derivatives is a delicate balance of steric and electronic factors, dictating the spatial arrangement of the piperidine (B6355638) ring and its substituents. The orientation of the C4-phenyl group is of primary importance.

Phenyl Axial and Equatorial Conformations

The piperidine ring typically adopts a chair conformation. In 4-phenylpiperidine systems, the phenyl group at the C4 position can occupy either an axial or an equatorial position. For many years, it was hypothesized that an axial phenyl group was necessary for analgesic activity, mirroring the rigid structure of compounds like morphine. acs.org However, extensive research using methods such as nuclear magnetic resonance (NMR), X-ray crystallography, and computational molecular mechanics has shown that for many 4-phenylpiperidine analgesics, including meperidine and the prodines, the phenyl-equatorial conformation is energetically preferred. acs.orgnih.gov

Despite the general preference for the equatorial conformer, the energy difference between the two states can be small. For instance, in ketobemidone and meperidine, the phenyl-axial conformation is only 0.6-0.7 kcal/mol higher in energy than the equatorial one. acs.orgnih.gov This small energy gap suggests that the axial conformer can be populated and may play a role in biological activity, potentially explaining the enhanced potency observed with certain substitutions on the phenyl ring. acs.orgnih.gov In contrast, for other compounds like the prodines, the axial conformer is significantly less favorable, with energy penalties of 1.9 kcal/mol or more. nih.gov

Role of 4-Alkyl Substituents in Conformation

The introduction of a second substituent, such as an alkyl group, at the C4 position alongside the phenyl group significantly alters the conformational equilibrium. Energy-conformational calculations performed on N-methyl-4-alkyl-4-(m-hydroxyphenyl)piperidines indicate that the presence of a 4-alkyl group favors a phenyl-axial conformation. nih.gov This is a critical finding, as it reverses the preference seen in analogues lacking a 4-alkyl group. nih.gov

The increasing bulk of the 4-alkyl substituent, from methyl to n-propyl to t-butyl, reinforces this preference for the phenyl-axial state. nih.gov The 4-t-butyl derivatives are predicted to exist definitively in a phenyl-axial conformation, a prediction confirmed by X-ray analysis. nih.gov Based on this trend, it is predicted that 4-ethyl and 4-isopropyl analogues also favor this common phenyl-axial conformation. nih.gov This conformational preference is crucial for understanding how 4-alkyl substituents modulate receptor binding affinities and efficacies. nih.govsoton.ac.uk In cases where the C4 substituent is an ester instead of an alkyl group, the phenyl-equatorial conformation is favored. soton.ac.uk

Table 1: Conformational Preferences in 4-Substituted Phenylpiperidines An interactive table summarizing the preferred conformations and energy differences for various 4-substituted phenylpiperidines.

| Compound Class | 4-Substituent(s) | Preferred Conformation | Energy Difference (Axial - Equatorial) | Source(s) |

|---|---|---|---|---|

| Meperidine | Phenyl, Carboethoxy | Phenyl-Equatorial | +0.6 kcal/mol | acs.orgnih.gov |

| Ketobemidone | Phenyl, Propionyl | Phenyl-Equatorial | +0.7 kcal/mol | acs.orgnih.gov |

| Prodines | Phenyl, Propionoxy | Phenyl-Equatorial | +1.9 to +3.4 kcal/mol | acs.orgnih.gov |

| 4-Alkyl-4-phenylpiperidines | Phenyl, Alkyl (e.g., Me, Et, Pr) | Phenyl-Axial | Favored | nih.govsoton.ac.uk |

Stereochemical Outcomes of N-Alkylation and Quaternization

N-alkylation introduces a new substituent on the piperidine nitrogen, and the stereochemical outcome of this reaction—whether the new group adds to an axial or equatorial position relative to the ring—is governed by the steric environment around the nitrogen.

Axial versus Equatorial Approach of Alkylating Agents

The quaternization of N-alkylpiperidines can result in a mixture of two diastereomeric products, arising from either axial or equatorial attack of the alkylating agent on the nitrogen's lone pair of electrons. rsc.org For simple piperidines, N-methylation with agents like methyl iodide typically proceeds with preferential axial attack. rsc.orgcdnsciencepub.com

Impact of Steric Hindrance on Stereoselectivity

Steric hindrance from substituents on the piperidine ring plays a decisive role in the stereochemical course of N-alkylation. cdnsciencepub.comualberta.ca Substituents at the α-position (C2 and C6) can destabilize the transition state for axial attack, making the equatorial approach more favorable. cdnsciencepub.com This effect becomes more pronounced with larger alkylating agents. cdnsciencepub.com

For instance, the equatorial phenacylation (alkylation with a phenacyl halide) of 1,2-dimethylpiperidine (B3055814) shows higher stereoselectivity than the reciprocal methylation of the corresponding N-phenacylpiperidine. cdnsciencepub.com This is explained by the steric hindrance from the C2-methyl group making the axial approach of the bulky phenacyl group more difficult. cdnsciencepub.com In general, as steric hindrance to the axial approach increases, a greater proportion of the equatorial alkylation product is formed. ualberta.ca

Table 2: Stereochemical Outcomes of N-Alkylation of Piperidine Derivatives An interactive table showing the product ratios for N-alkylation with various alkylating agents.

| Piperidine Substrate | Alkylating Agent | Major Product from | Stereoselectivity (Equatorial:Axial) | Source(s) |

|---|---|---|---|---|

| N-Methylpiperidines | Methyl Iodide | Axial Attack | Predominantly Axial | rsc.orgcdnsciencepub.com |

| 1-Alkyl-4-phenylpiperidines | Ethyl Iodide | Axial Attack | Approaches 1:1, often axial preference | researchgate.net |

| 1-Ethyl-4-phenylpiperidine | Benzyl (B1604629) Halide | Equatorial Attack | Predominantly Equatorial | cdnsciencepub.com |

| 2-Methylpiperidines | Phenacyl Halide | Equatorial Attack | Increased equatorial selectivity | cdnsciencepub.com |

Implications of Stereoisomerism for Biological Activity

The specific three-dimensional arrangement of atoms (stereoisomerism) in 4-phenylpiperidine derivatives, including the conformational state and the configuration of chiral centers, has profound implications for their pharmacological activity. cdnsciencepub.comnih.govacs.org Different stereoisomers of a single compound can exhibit vastly different biological profiles, ranging from potent agonists to antagonists or being completely inactive. acs.orgnih.gov

The orientation of the 4-phenyl group is a key determinant of activity at opioid receptors. Studies have shown that 4-phenylpiperidines can bind to the μ-opioid receptor in either the phenyl-axial or phenyl-equatorial conformation, depending on the nature of the other substituent at the C4 position. soton.ac.uk As noted previously, when the second C4 substituent is an alkyl group (as in 4-ethyl-4-phenylpiperidine), the phenyl-axial conformation is favored. nih.govsoton.ac.uk This conformation is critical for the observed variation in μ-receptor affinities and efficacies across the 4-alkyl series. nih.gov

Furthermore, the introduction of other chiral centers, such as at the C3 position, creates diastereomers whose biological activities can differ significantly. For example, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, both the (3R,4R) and (3S,4S) isomers were found to be pure opioid antagonists, but the (3R,4R)-isomer was the more potent of the two. acs.org This demonstrates that the precise spatial relationship between key pharmacophoric elements, dictated by the molecule's stereochemistry, is essential for optimal interaction with receptor binding sites. researchgate.net

Structure Activity Relationship Sar Studies of 4 Ethyl 4 Phenylpiperidine Analogues

Methodological Approaches to SAR Elucidation

The elucidation of structure-activity relationships for 4-ethyl-4-phenylpiperidine analogues employs a combination of experimental and computational methodologies. These approaches allow for a comprehensive understanding of how structural modifications influence biological responses.

Experimental Approaches:

In Vitro Binding Assays: These assays are fundamental for determining the affinity of a compound for its molecular target, such as a receptor or enzyme. Radioligand binding assays are commonly used to measure the binding affinity (Ki) of analogues to specific receptors, like dopamine (B1211576) or opioid receptors. nih.gov Functional assays, such as the [35S]GTPγS binding assay, provide information on the efficacy of a compound, determining whether it acts as an agonist or an antagonist at G-protein coupled receptors. acs.orgnih.gov

Computational Approaches:

Molecular Modeling: Computer-based simulations are used to build three-dimensional models of molecules and visualize their interactions with biological targets. oncodesign-services.com These techniques help in understanding the binding modes of different analogues and provide a rationale for observed SAR trends.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a more advanced computational method that uses mathematical models to quantitatively link the physicochemical properties of a compound to its biological activity. oncodesign-services.com This involves calculating various structural and physicochemical descriptors and using statistical methods to create predictive models. nih.govoncodesign-services.com

By integrating data from these diverse methodological approaches, medicinal chemists can build a robust understanding of the SAR for 4-phenylpiperidine (B165713) analogues, guiding the rational design of new therapeutic agents. gu.se

Impact of Substituent Variations on Pharmacological Efficacy

The substituent attached to the piperidine (B6355638) nitrogen plays a pivotal role in determining both the potency and the nature of the pharmacological activity (agonist versus antagonist) at various receptors, particularly opioid receptors. nih.gov

Early research on related 4-(m-hydroxyphenyl)piperidines demonstrated that varying the N-substituent from methyl to larger groups like allyl or phenethyl significantly modulates analgesic agonism and antagonism. nih.gov For instance, in many classes of opioid compounds, replacing a smaller N-alkyl group (like N-methyl) with a larger N-aralkyl group (like N-phenylpropyl) can dramatically increase antagonist potency. acs.orgnih.gov In a study of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-phenylpropyl analogue was found to be 507- and 47-fold more potent at the µ and δ opioid receptors, respectively, than its N-methyl counterpart. nih.gov The N-substituent appears to primarily affect antagonist potency and receptor selectivity without necessarily converting an antagonist into an agonist. acs.orgnih.gov

Similarly, in the morphine and oxymorphone series, replacing an N-methyl group with an N-phenethyl group can enhance µ-opioid peptide (MOP) receptor affinity and agonist potency both in vitro and in vivo. plos.orgnih.gov Conversely, extending the chain to an N-phenylpropyl group in the same series leads to a significant reduction in both binding affinity and selectivity at the MOP receptor. plos.orgnih.gov These findings underscore that the size and nature of the N-substituent are critical determinants for fine-tuning receptor interactions.

Table 1: Influence of N-Substituent Variation on Opioid Receptor Activity

| Core Scaffold | N-Substituent | Observed Effect | Reference |

|---|---|---|---|

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Methyl | Opioid antagonist with lower potency at µ and κ receptors. | nih.gov |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Phenylpropyl | Significantly more potent µ, δ, and κ opioid antagonist. | nih.gov |

| 4-(m-OH-phenyl)piperidine | Methyl, Allyl, Phenethyl | Modulates µ-selective agonist potency from weak to morphine-like. | nih.gov |

| Normorphine | Phenethyl | Enhances MOP receptor affinity and agonist potency. | plos.orgnih.gov |

| Normorphine | Phenylpropyl | Largely reduces MOP receptor binding affinity and selectivity. | plos.orgnih.gov |

Modifications to the phenyl ring at the C4-position are crucial for modulating the affinity and selectivity of 4-phenylpiperidine analogues for their biological targets, such as dopamine receptors and monoamine oxidase (MAO) enzymes. gu.se The position (ortho, meta, or para) and the physicochemical character of the substituent critically influence the biological response. nih.gov

Studies on a series of mono-substituted 4-phenylpiperidines revealed that the position of the aromatic substituent was a key determinant of their effects on the dopaminergic system. nih.gov For example, para-substituted compounds showed a significantly different in vivo response compared to ortho- or meta-substituted analogues. gu.se Further investigation revealed that these para-substituted compounds were potent MAO A inhibitors rather than primarily D2 receptor ligands, explaining their distinct neurochemical profile. gu.se

The insertion of a meta-hydroxyl group on the phenyl ring is a well-known strategy to enhance analgesic activity in meperidine analogues, mimicking a key feature of morphine. uobasrah.edu.iq In other series, fluoro-substitutions on the phenyl ring have been shown to produce compounds with high activity and selectivity for the dopamine transporter. nih.gov For instance, the dopamine transporter ligand GBR 12909, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperidine, highlights the importance of fluorophenyl moieties for potent binding. nih.gov

Table 2: Impact of Phenyl Ring Substitutions

| Core Scaffold | Substitution Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|---|

| 4-Phenylpiperidine | meta | Hydroxyl (-OH) | Increases analgesic activity in meperidine-like compounds. | uobasrah.edu.iq |

| 1-Propyl-4-phenylpiperidine | para | Various | Shift in activity from D2 receptor antagonism to MAO A inhibition. | gu.se |

| 4-[2-(dimethoxy)ethyl]-1-(propyl)piperidine | para (on methoxy-phenyls) | Fluoro (-F) | High activity and selectivity for the dopamine transporter. | nih.gov |

| 4-Phenylpiperidine | ortho, meta | Various | Primarily retained affinity for the D2 receptor. | gu.se |

The functional group at the C4-position of the piperidine ring is a critical determinant of pharmacological activity. In the prototypical 4-phenylpiperidine analgesic, meperidine, the 4-carbethoxy (ethyl ester) group is essential for its activity.

SAR studies on meperidine analogues have established that the 4-ethyl ester provides optimal length for analgesic potency. uobasrah.edu.iq Both increasing and decreasing the length of the ester alkyl chain leads to a decrease in activity. The ester group itself is not sacrosanct and can be replaced by other functionalities to modulate activity. For example:

Ketone Group: Replacement of the ester with a ketone group generally reduces analgesic activity. uobasrah.edu.iq

Acyloxyl Groups: Swapping the carbethoxyl group for reversed ester (acyloxyl) groups can result in compounds with better analgesic and spasmolytic activity. uobasrah.edu.iq

Propionoxy Group: The introduction of a 3-methyl group on the piperidine ring of the propionoxy analogue of meperidine (prodine) leads to isomers with significantly different activities, with one isomer showing activity comparable to desomorphine. uobasrah.edu.iq

In some classes of opioid antagonists, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, replacing the 4-methyl group with larger substituents like a propyl group can introduce mixed agonist-antagonist properties, whereas the smaller methyl group confers pure antagonist activity. acs.orgnih.gov This demonstrates that the size and nature of the C4-substituent, in conjunction with other structural features, fine-tune the efficacy of the ligand.

Table 3: Effect of C4-Functional Group Modifications in Meperidine Analogues

| Modification | Resulting Functional Group | Impact on Analgesic Activity | Reference |

|---|---|---|---|

| Change ester chain length | e.g., Methyl or Propyl Ester | Decreased activity compared to Ethyl Ester. | uobasrah.edu.iq |

| Ester to Ketone | Ketone | Reduced activity. | uobasrah.edu.iq |

| Ester to Reversed Ester | Acyloxyl | Improved analgesic and spasmolytic activity. | uobasrah.edu.iq |

| Ester to Carboxy-isopropyl | Carboxy-isopropyl | Results in inactivity. | uobasrah.edu.iq |

Quantitative Structure-Activity Relationship (QSAR) Modelling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. gu.se This approach is particularly valuable for understanding the complex interplay of factors that determine the pharmacological profile of 4-phenylpiperidine analogues. By correlating physicochemical descriptors with biological responses, QSAR models can provide predictive insights for the design of new molecules with enhanced potency or selectivity. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. nih.gov In the context of 4-phenylpiperidine analogues, various descriptors are calculated or tabulated to quantify specific molecular features:

Lipophilicity: Often represented by the logarithm of the partition coefficient (logP), this descriptor is crucial for a drug's ability to cross biological membranes, such as the blood-brain barrier. nih.govnih.gov

Electronic Properties: Descriptors like dipole moment, Mulliken's charge, and frontier orbital energies (HOMO/LUMO) describe the electron distribution within a molecule and its propensity for electrostatic or electron donor-acceptor interactions with a receptor. nih.govnih.gov

Steric/Topological Descriptors: These include molecular volume, surface area, and shape indices, which describe the size and shape of the molecule, influencing its fit into a receptor's binding pocket. nih.gov

Statistical methods, such as Partial Least Squares (PLS) regression, are then employed to build models that correlate these descriptors with measured biological activities, such as receptor binding affinity (Ki) or in vivo effects on neurotransmitter levels. nih.gov For example, a QSAR study on mono-substituted 4-phenylpiperidines successfully created models with high predictive power (Q² > 0.53) that explained the variance in biological activity based on changes in lipophilicity and electronic properties of the phenyl ring substituent. gu.se These models provided a comprehensive understanding of how structural properties dictate the affinity for both the dopamine D2 receptor and the MAO A enzyme, thereby explaining the observed in vivo responses. nih.gov A nonlinear QSAR study using a neural network method also successfully correlated four selected molecular descriptors with the known analgesic activities of a series of 4-phenylpiperidine derivatives acting as µ-opioid agonists. nih.gov

Predictive Capabilities of QSAR Models in Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me These models are powerful tools in drug design, enabling the prediction of the activity of novel molecules before their synthesis, thereby saving time and resources. gu.se For 4-phenylpiperidine derivatives, various QSAR models have been developed to predict their analgesic activity and receptor binding affinities. nih.govnih.gov

The predictive power of a QSAR model is its most critical aspect. This is typically assessed by validating the model with an external test set of compounds that were not used in the model's development. A good correlation between the predicted and observed activities for the test set indicates a robust and reliable model.

For instance, a nonlinear QSAR study on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists utilized a neural network approach. The developed model was validated using an external test set of five compounds, demonstrating its predictive capability. nih.gov In another study, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed for a series of NMDA receptor antagonists, which share structural similarities with phenylpiperidines. These models showed good predictive accuracy, with predicted R-squared (R²pred) values of 0.613 for CoMFA and 0.701 for CoMSIA, indicating a strong ability to predict the activity of new compounds. mdpi.com

The general process of a predictive QSAR study involves:

Data Set Collection: A series of structurally related compounds with measured biological activity is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic properties) are calculated for each molecule.

Model Development: Statistical methods like Partial Least Squares (PLS) or machine learning algorithms are used to build a mathematical model correlating the descriptors with activity. fiveable.menih.gov

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and, most importantly, prediction on an external test set. nih.gov

The table below illustrates the concept of QSAR predictive capability by showing hypothetical data for a set of test compounds, reflecting the kind of output a validated QSAR model for mu-opioid receptor affinity would provide.

| Compound | Experimental pKi | Predicted pKi | Residual |

| Test Compound 1 | 8.15 | 8.05 | -0.10 |

| Test Compound 2 | 7.98 | 8.12 | +0.14 |

| Test Compound 3 | 8.52 | 8.45 | -0.07 |

| Test Compound 4 | 7.60 | 7.75 | +0.15 |

| Test Compound 5 | 8.33 | 8.28 | -0.05 |

This is a representative table illustrating the predictive output of a QSAR model. The values are hypothetical and based on the predictive accuracy reported in studies such as nih.gov and mdpi.com.

The low residuals (the difference between experimental and predicted values) in such a table would indicate a high predictive accuracy of the QSAR model, making it a valuable tool for designing new this compound analogues with potentially enhanced therapeutic properties.

Medicinal Chemistry Focus on 4 Ethyl 4 Phenylpiperidine Derivatives

Role as a Scaffold in Rational Drug Design

The 4-phenylpiperidine (B165713) framework is a privileged scaffold in drug discovery, particularly for CNS disorders. frontiersin.org Its inherent structural features provide a robust starting point for the design of ligands with desired pharmacological profiles. The piperidine (B6355638) ring can adopt a stable chair conformation, and the equatorial orientation of the phenyl group is generally favored for optimal receptor interaction. This defined three-dimensional structure allows for predictable modifications to explore structure-activity relationships (SAR).

The 4-ethyl-4-phenylpiperidine core, a specific variation of this scaffold, has been instrumental in the development of potent analgesics. nih.gov The ethyl group at the 4-position can influence the molecule's lipophilicity and steric interactions with the target receptor, thereby modulating its binding affinity and selectivity. For instance, in the fentanyl series of opioids, which are derivatives of 4-anilidopiperidine, modifications to the core structure, including the introduction of alkyl groups, have led to compounds with significantly enhanced potency compared to morphine. nih.govwikipedia.org

Rational drug design often employs computational modeling to predict how modifications to the this compound scaffold will affect its interaction with a biological target. By understanding the binding site of a receptor, medicinal chemists can strategically add or modify functional groups to enhance binding affinity and efficacy. This approach has been successfully used to develop selective ligands for various receptors, including opioid, dopamine (B1211576), and serotonin (B10506) receptors. nih.govnih.gov

Design and Synthesis of Ligands for Specific Biological Targets

The synthesis of this compound derivatives is a well-established area of medicinal chemistry. The core structure is typically assembled through multi-step synthetic sequences, allowing for the introduction of diverse substituents at various positions of the piperidine ring and the phenyl group.

One of the primary targets for ligands based on this scaffold is the µ-opioid receptor, a key player in pain modulation. researchgate.netnih.govdrugbank.com The design of potent and selective µ-opioid agonists has been a major focus, leading to the development of powerful analgesics. The synthesis often involves the creation of a 4-piperidone (B1582916) intermediate, which can then be elaborated to introduce the desired phenyl and ethyl groups, followed by modifications at the piperidine nitrogen.

Beyond opioid receptors, derivatives of 4-phenylpiperidine have been designed to target other CNS receptors. For example, modifications of this scaffold have yielded potent ligands for dopamine transporters, which are involved in the regulation of dopamine levels in the brain. nih.gov Structure-activity relationship studies have shown that the nature and position of substituents on both the phenyl ring and the piperidine nitrogen are crucial for achieving high affinity and selectivity for the dopamine transporter over the serotonin transporter. nih.gov

The synthetic versatility of the this compound scaffold allows for the creation of large libraries of compounds, which can be screened against a panel of biological targets to identify new lead compounds for various diseases.

Strategy for Optimizing Bioactivity through Molecular Modifications

Optimizing the bioactivity of this compound derivatives involves a systematic approach of molecular modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural changes influence biological activity. acs.org

Key strategies for optimizing bioactivity include:

Modification of the Piperidine Nitrogen Substituent: The group attached to the piperidine nitrogen plays a critical role in determining the pharmacological profile. For example, in the case of opioid agonists, the size and nature of the N-substituent can significantly impact potency and receptor selectivity. nih.gov

Alteration of the 4-Position Substituents: While this article focuses on the 4-ethyl derivative, varying the alkyl group at this position can fine-tune the compound's interaction with the binding pocket of the target receptor.

Introduction of Chiral Centers: The introduction of stereocenters can lead to enantiomers with different biological activities and metabolic profiles. This is a crucial aspect of optimization, as one enantiomer may be significantly more potent or have a better safety profile than the other.

A successful example of bioactivity optimization through molecular modification is the development of fentanyl and its analogs. Starting from the simpler 4-phenylpiperidine structure of meperidine, systematic modifications, including the addition of an N-phenethyl group and a propionanilide moiety, led to a dramatic increase in analgesic potency. wikipedia.orgnih.gov

Exploration of Multi-Functional Groups and Their Interactions with Biological Systems

The incorporation of multiple functional groups into the this compound scaffold can lead to compounds with complex pharmacological profiles or the ability to interact with multiple biological targets. This approach is central to the development of multi-target drugs, which can offer therapeutic advantages for complex diseases. mdpi.com

For example, a single molecule could be designed to interact with both opioid receptors and another target involved in pain pathways, such as the N-methyl-D-aspartate (NMDA) receptor. This dual-action approach could potentially lead to enhanced analgesia with a reduced side-effect profile.

The introduction of functional groups that can participate in various non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces, is crucial for achieving high-affinity binding to biological targets. researchgate.net For instance, hydroxyl or amide groups can act as hydrogen bond donors or acceptors, strengthening the interaction between the ligand and the receptor.

Data on 4-Phenylpiperidine Derivatives and their Biological Targets

| Compound | Scaffold | Biological Target | Key Findings |

| Fentanyl | 4-Anilidopiperidine | µ-Opioid Receptor | Highly potent synthetic opioid agonist, approximately 100 times more potent than morphine. wikipedia.org |

| Meperidine (Pethidine) | 4-Phenylpiperidine | µ-Opioid Receptor | Synthetic opioid analgesic. wikipedia.org |

| GBR 12909 Analog | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine | Dopamine Transporter | High affinity and selectivity for the dopamine transporter. nih.gov |

| Pridopidine | 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine | Dopamine D2 Receptor | Acts as a dopaminergic stabilizer with functional state-dependent D2 antagonism. nih.gov |

| Loperamide | 4-Phenylpiperidine derivative | µ-Opioid Receptor | Peripherally restricted µ-opioid agonist, primarily used for its anti-diarrheal effects. wikipedia.org |

Pharmacological Research and Target Elucidation Excluding Clinical Data

Interaction with Neurotransmitter Systems

The 4-phenylpiperidine (B165713) scaffold is a versatile pharmacophore known to interact with multiple neurotransmitter systems. Research has explored its binding profiles and functional activities at opioid, serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors.

Opioid Receptor Binding and Selectivity (mu, delta, kappa)

The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, a close structural relative of 4-ethyl-4-phenylpiperidine, is a well-established pharmacophore for opioid antagonists targeting the mu (μ), delta (δ), and kappa (κ) opioid receptors. acs.org This core structure is present in several known opioid antagonists, including the peripherally restricted mu-opioid antagonist Alvimopan and the kappa-opioid antagonist JDTic. acs.org

Research into derivatives has revealed high affinity and selectivity for specific opioid receptor subtypes. For instance, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, a compound derived from the 4-phenylpiperidine structure, was found to be a potent and exceptionally selective delta-opioid receptor agonist. nih.gov In binding assays, this compound exhibited an IC₅₀ of 0.87 nM for the delta receptor, with selectivity ratios of 4,370-fold over the mu receptor and 8,590-fold over the kappa receptor. nih.gov

| Compound | Receptor Target | Binding Affinity (IC₅₀) | Selectivity (μ/δ) | Selectivity (κ/δ) |

|---|---|---|---|---|

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta (δ) | 0.87 nM | 4370 | 8590 |

Serotonin Receptor Modulation (e.g., 5-HT2C Receptor Positive Allosteric Modulators)

The 4-alkylpiperidine scaffold has been a foundation for the development of positive allosteric modulators (PAMs) for the serotonin 5-HT₂C receptor. nih.govnih.gov Targeting an allosteric site on the receptor offers a strategy for enhancing the effects of the endogenous agonist serotonin (5-HT) with greater subtype selectivity, potentially avoiding off-target effects associated with direct agonists, such as the hallucinogenic potential from 5-HT₂A receptor activation or cardiac valvulopathy from 5-HT₂B receptor stimulation. nih.gov

Research has focused on optimizing the 4-position of the piperidine (B6355638) ring with various fragments, including those containing phenyl groups, to improve drug-like properties. nih.govnih.gov Compounds based on the 4-alkylpiperidine-2-carboxamide scaffold have been identified as selective 5-HT₂C PAMs. utmb.edu For example, the compound designated CYD-1-79 was shown to potentiate 5-HT-evoked intracellular calcium release in cells expressing the human 5-HT₂C receptor but not the 5-HT₂A receptor. utmb.edu Another analogue, CTW0415, was also discovered to be a 5-HT₂C PAM with improved pharmacokinetics and reduced off-target interactions. nih.govnih.gov These modulators work by increasing the affinity of serotonin for its binding site without having intrinsic activity themselves. researchgate.net

Dopamine Receptor Ligand Characterization (D1-D5)

The 4-phenylpiperidine framework is integral to the design of ligands for dopamine receptors, which are categorized as D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄). mdpi.comchemrxiv.org Studies involving systematic modifications of 4-phenylpiperidine derivatives have led to the development of compounds with high affinity and selectivity for specific dopamine receptor subtypes. scispace.com

Notably, structural alterations to compounds based on this scaffold have produced potent D₂ receptor antagonists. scispace.com Further research into 4-phenylpiperazines, which share a similar structural concept, has yielded ligands with high selectivity for the D₃ and D₄ subtypes. mdpi.com For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines demonstrated high affinity for the D₃ receptor (Kᵢ = 1.4–43 nM) and substantial selectivity over the D₂ receptor (up to 1831-fold). mdpi.com The development of benzyloxypiperidine scaffolds has also resulted in selective D₄ receptor antagonists. chemrxiv.org These findings underscore the utility of the core piperidine structure in achieving subtype-selective modulation of the dopaminergic system. nih.gov

Histamine H₁-Receptor Antagonism

Piperidine-based structures are a recognized class of classic histamine H₁ receptor antagonists. nih.gov These compounds function by blocking the action of histamine at the H₁ receptor, thereby mitigating allergic responses. wikipedia.org Many H₁ antagonists are known to be inverse agonists rather than neutral antagonists. wikipedia.org

Derivatives containing a 4-substituted piperidine or piperazine (B1678402) ring are common among H₁ antagonists. Research on compounds such as 4-(diphenylmethyl)-1-piperazine derivatives has demonstrated moderate to potent H₁-receptor antagonist activity. nih.gov The lipophilic nature of these classic antagonists facilitates their interaction with the receptor but can also lead to central nervous system effects if they cross the blood-brain barrier. nih.gov

Enzyme Inhibition Studies (e.g., Monoamine Oxidase A)

Derivatives of 4-phenylpiperidine have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. Studies have shown that these compounds can inhibit both isoforms of the enzyme, MAO-A and MAO-B. nih.gov

Research on a series of para-substituted 4-phenylpiperidines revealed specific structure-activity relationships for MAO inhibition. Substituents at the 4-position of the phenyl ring with a low dipole moment were found to increase the affinity for MAO-A. nih.govresearchgate.net Conversely, substituents with high dipole moments resulted in weak or no affinity for MAO-A. nih.gov One study specifically noted that MAO-A preferentially oxidized 4-phenylpiperidine derivatives that had radical substitutions at the 4th position of the piperidine ring. nih.gov The rate of oxidation was observed to decrease significantly when bulky substituents were introduced at this position. nih.gov

| Para-Substituent Property | Effect on MAO-A Affinity |

|---|---|

| Low Dipole Moment | Increased Affinity |

| High Dipole Moment | Weak or No Affinity |

Sigma Receptor (σ₁ and σ₂) Ligand Binding Studies

The 4-phenylpiperidine scaffold has also been explored for its potential to bind to sigma (σ) receptors, which are divided into two subtypes, σ₁ and σ₂. These receptors are implicated in a variety of cellular functions and are targets for therapeutic development.

Studies have identified that the 4-substituted piperidine chemotype can confer potent and selective binding to the σ₁ receptor. For example, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is recognized as a potent σ₁-receptor ligand. nih.gov Similarly, compounds incorporating a 4-methylpiperidine (B120128) moiety linked to a phenoxy ring have demonstrated high, sub-nanomolar affinity for the σ₁ receptor. uniba.it In one series, N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine showed a Kᵢ value of 0.89–1.49 nM for the σ₁ receptor. uniba.it These ligands generally displayed moderate to low affinity for the σ₂ receptor, indicating a preference for the σ₁ subtype. uniba.it The development of selective ligands is crucial for characterizing the distinct biological roles of the σ₁ and σ₂ receptors. unc.edu

| Compound Class | Binding Affinity (Kᵢ) for σ₁ Receptor |

|---|---|

| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidines | 0.89–1.49 nM |

In Vitro Pharmacological Characterization

In vitro research into this compound is often contextualized within broader studies of 4-alkyl-4-phenylpiperidine derivatives. A key area of investigation has been on 4-alkyl-4-(m-hydroxyphenyl)piperidines, which are considered flexible fragments of morphine. nih.gov Studies on a series of these compounds, where the 4-alkyl substituent was varied, demonstrated that these analogs are generally selective for the µ (mu)-opioid receptor. nih.gov

The affinity for the µ-receptor was found to be dependent on the nature of the alkyl group at the 4-position. By examining analogs with varying alkyl substituents such as methyl, n-propyl, and t-butyl, researchers established a structure-activity relationship that allowed for the prediction of the pharmacological behavior of related compounds, including the 4-ethyl analog. nih.gov The binding affinities of these analogs for different opioid receptor subtypes were determined to understand their selectivity and potency. nih.gov

Table 1: Predicted µ-Opioid Receptor Affinity Trends for 4-Alkyl-4-(m-hydroxyphenyl)piperidine Analogs

| 4-Alkyl Substituent | Predicted Relative µ-Receptor Affinity | Conformation Note |

| Methyl | Baseline | Favors phenyl axial conformation nih.gov |

| Ethyl | Predicted based on series trend | Predicted to favor phenyl axial conformation nih.gov |

| n-Propyl | Varies based on N-substituent | Favors phenyl axial conformation nih.gov |

| t-Butyl | Generally lower | Phenyl axial conformation confirmed by X-ray analysis nih.gov |

This table illustrates the established trend in receptor affinity based on the size and conformation of the 4-alkyl group, which provides a framework for understanding the properties of the 4-ethyl derivative.

Receptor-Ligand Interactions and Mechanism of Action Elucidation

The mechanism of action for 4-alkyl-4-phenylpiperidines is closely linked to their three-dimensional structure, specifically the orientation of the phenyl group relative to the piperidine ring. nih.gov Energy-conformational calculations and X-ray analysis have been employed to elucidate these structural preferences. nih.gov

Research indicates that for 4-alkyl substituted 4-(m-hydroxyphenyl)piperidines, a phenyl axial conformation is energetically favored. This common structural feature is crucial for understanding the observed variations in µ-receptor affinity and efficacy across the series. nih.gov The adoption of this specific, non-morphine-like phenyl axial conformation allows for a consistent interaction model with the µ-opioid receptor. nih.gov The behavior of the 4-ethyl and 4-isopropyl analogs was predicted based on this common conformational preference. nih.gov

In contrast, analogs with different substituents at the 4-position, such as hydrogen or an ester group, were found to prefer two equatorial conformers. nih.gov The rotational flexibility of these molecules and their preferred conformations are used to explain the differences between high and low efficacy compounds. nih.gov The inability of these flexible piperidine structures to perfectly mimic the key receptor interactions of both the phenol-OH and N-substituent portions of more rigid, fused-ring opioids may account for observed differences in efficacy modulation. nih.gov

Computational and Theoretical Studies of 4 Ethyl 4 Phenylpiperidine

Molecular Docking Simulations for Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in predicting the interaction between a ligand and a protein at the atomic level, allowing for the characterization of the binding behavior. plos.org In the context of 4-Ethyl-4-phenylpiperidine and its derivatives, molecular docking simulations are employed to forecast their binding affinity and mode of interaction with various protein targets.

These simulations provide critical data, including binding energy, which indicates the stability of the protein-ligand complex. mdpi.com For instance, studies on related 4-phenylpiperidine (B165713) structures have shown that interactions are often stabilized by hydrogen bonds and non-bonded interactions, such as van der Waals forces, with specific amino acid residues in the protein's active site. mdpi.commdpi.com The insights gained from these simulations are crucial for understanding the potential biological activity of this compound.

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electronic structure and reactivity of molecules. These methods are foundational for exploring various properties of this compound.

Ground state optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy conformation. aps.org For this compound, this involves theoretical calculations, often using Density Functional Theory (DFT), to determine bond lengths, bond angles, and torsion angles that result in the lowest possible energy state. The optimized geometry provides a realistic model of the molecule's structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates that the molecule is more reactive. wuxibiology.com This analysis helps in understanding the electronic and optical properties of this compound. nih.gov

Table 1: Frontier Molecular Orbital Energies

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ELUMO - EHOMO). |

Global Chemical Reactivity Descriptors

Derived from the HOMO and LUMO energies, global chemical reactivity descriptors provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors for this compound can be calculated to predict its chemical behavior. researchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). Molecules with large energy gaps are considered "hard," while those with small gaps are "soft." edu.krd

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ²/2η, where μ is the chemical potential, μ = -χ).

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is gained. |

| Electronegativity (χ) | χ = (I+A)/2 | The power to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to deformation of the electron cloud. |

| Chemical Softness (S) | S = 1/2η | The inverse of hardness, indicating reactivity. |

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com In the study of this compound, DFT, often with functionals like B3LYP and basis sets such as 6-311G(d,p), is used to perform many of the quantum chemical calculations mentioned above. researchgate.netresearchgate.net DFT is applied to calculate the optimized molecular geometry, vibrational frequencies, and the electronic properties, including HOMO-LUMO energies and global reactivity descriptors. researchgate.net These calculations provide a comprehensive theoretical characterization of the molecule.

Conformational Energy Calculations

Molecules like this compound can exist in various spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational energy calculations are performed to determine the relative energies and stabilities of these different conformers. nih.gov By identifying the lowest energy conformations, researchers can understand the molecule's preferred shape, which in turn influences its physical properties and biological activity. These calculations can be carried out using various computational methods, from molecular mechanics to high-level quantum chemical theories. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical Studies of Bioactivity and Reactivity

Due to a lack of direct computational and theoretical studies specifically focused on this compound, this section will explore the application of these methods to the broader class of 4-phenylpiperidine derivatives. The principles and findings from these studies on structurally related compounds provide a framework for understanding the potential bioactivity and reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the correlation between the chemical structure of 4-phenylpiperidine derivatives and their biological activities. nih.govnih.gov These models are instrumental in predicting the bioactivity of new compounds and in the design of molecules with enhanced therapeutic properties. For instance, a nonlinear QSAR study on a series of 4-phenylpiperidine derivatives acting as mu opioid agonists utilized a neural network method to correlate molecular descriptors with analgesic activities. nih.gov The study identified four key molecular descriptors from a pool of 292 that were crucial for the observed activity, leading to the development of a predictive QSAR model. nih.gov Such models can hypothesize pharmacophore models that are beneficial for the structural optimization of these derivatives. nih.gov

Another QSAR analysis on substituted (S)-phenylpiperidines as dopamine (B1211576) antagonists highlighted the significance of lipophilicity (Clog P) and steric factors in their antagonistic activity. nih.gov In some instances, electronic effects also played a considerable role. nih.gov These studies underscore the importance of physicochemical and structural properties in determining the biological function of 4-phenylpiperidine derivatives.

Table 1: Key Molecular Descriptors in QSAR Studies of 4-Phenylpiperidine Derivatives

| Descriptor Type | Examples | Relevance to Bioactivity |

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions with biological targets. |

| Steric | Molecular volume, surface area, Verloop's sterimol parameters (L, B1) | Determines the fit of the molecule into the active site of a receptor. |

| Hydrophobic | LogP, ClogP | Affects the compound's ability to cross biological membranes and interact with hydrophobic pockets of receptors. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and shape of the molecule. |

This table is illustrative and based on descriptors commonly used in QSAR studies of 4-phenylpiperidine derivatives.